Anthemis glycoside B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

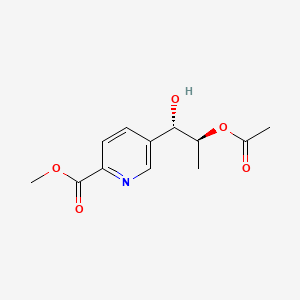

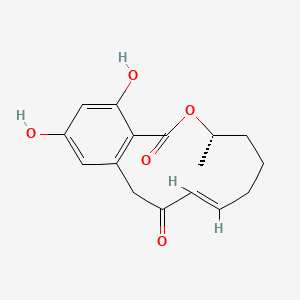

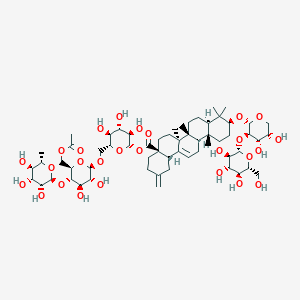

Anthemis glycoside B is an anthemis glycoside that is found in the cyanogenic achenes of Anthemis altissima. It is an anthemis glycoside, an O-acyl carbohydrate, a disaccharide derivative and a nitrile. It derives from a trans-cinnamic acid.

Scientific Research Applications

1. Antimicrobial and Antibiofilm Activities

Anthemis species, including compounds like Anthemis glycoside B, have been traditionally used for treating infectious and inflammatory processes. Studies have shown that extracts from Anthemis stiparum subsp. sabulicola have significant antimicrobial activity against bacteria like Staphylococcus aureus and Bacillus subtilis, and fungal adhesion inhibition on Candida albicans. This suggests potential applications in treating infections caused by these microorganisms (Chemsa et al., 2018).

2. Antioxidant Properties

Anthemis species are also known for their antioxidant properties. The methanolic extract of Anthemis praecox Link, for instance, has shown significant antioxidant activity in various assays, indicating its potential application in managing oxidative stress-related disorders (Belhaoues et al., 2020).

3. Neuroprotective Effects

Certain extracts from Anthemis species have shown neuroprotective effects. For example, extracts from Anthemis tinctoria var. pallida and A. cretica subsp. tenuiloba demonstrated key enzyme inhibitory potentials against enzymes like AChE and BChE, which are linked to neurodegenerative diseases. This indicates possible applications in treating or managing such conditions (Orlando et al., 2019).

4. Anti-inflammatory Activity

Anthemis tricolor Boiss exhibits anti-inflammatory properties. This is particularly notable in the context of inflammatory skin diseases, as demonstrated by studies on different extracts of this species. These findings suggest therapeutic applications in managing skin inflammation (Demirkan et al., 2019).

5. Cytotoxic Activity

Some studies have indicated that Anthemis species possess cytotoxic properties. For example, Anthemis mirheydari has been investigated for its cytotoxic effects on human cancer cell lines, pointing towards potential applications in cancer therapy (Jassbi et al., 2016).

properties

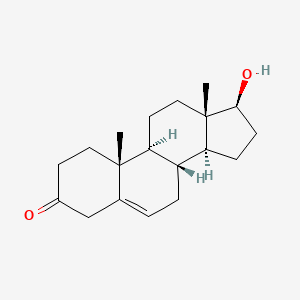

Molecular Formula |

C34H41NO17 |

|---|---|

Molecular Weight |

735.7 g/mol |

IUPAC Name |

[(3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[(S)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl] (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C34H41NO17/c35-12-19(17-4-2-1-3-5-17)50-34-31(45)28(42)25(39)22(52-34)15-47-32-29(43)26(40)21(14-46-32)49-23(37)11-8-16-6-9-18(10-7-16)48-33-30(44)27(41)24(38)20(13-36)51-33/h1-11,19-22,24-34,36,38-45H,13-15H2/b11-8+/t19-,20-,21-,22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34-/m1/s1 |

InChI Key |

HIRMPNNQGZEXOM-ZXSTXTMUSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H](C#N)C3=CC=CC=C3)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)-5-methylpyrrolidine-3,4-diol](/img/structure/B1246573.png)

![1-[5-(3-Amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B1246579.png)

![7-hydroxy-1-(1-hydroxyethyl)-8-methyl-2,3,8,9a,10,12a-hexahydro-6H-benzo[cd]furo[2',3':5,6]pyrano[3,4-g]pyrrolo[1,2-a]indole-6,11(1H)-dione](/img/structure/B1246586.png)